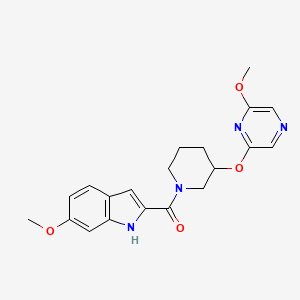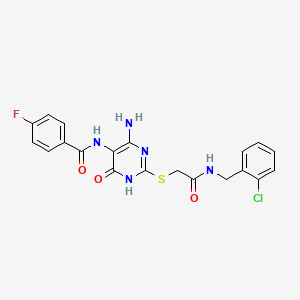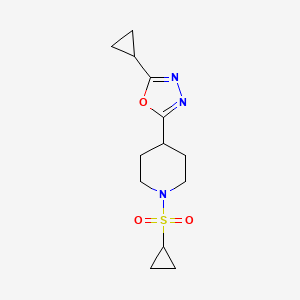
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research involving the synthesis of new pyridine derivatives, including those structurally related to the given compound, has demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential applications in developing novel antimicrobial agents. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives with substituted benzothiazolyl and evaluated their antimicrobial properties, showcasing the broader research interest in this area (Patel, Agravat, & Shaikh, 2011).
Synthesis of Complex Molecules
The compound's structure is indicative of its potential use in the synthesis of complex molecules. For example, studies on the synthesis of spiro[indoline-naphthaline]oxazine derivatives highlight the intricate processes involved in creating compounds with specific characteristics, such as photochromic properties, which could be relevant for materials science applications (Li et al., 2015).
Pharmacological Evaluation
Compounds with similar structural motifs have been evaluated for their pharmacological activity. For example, a study on nonpeptide alphavbeta3 antagonists identified a compound with potent in vitro profiles and significant efficacy in in vivo models of bone turnover, hinting at potential therapeutic applications for bone-related diseases (Hutchinson et al., 2003).
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-26-14-6-5-13-8-17(22-16(13)9-14)20(25)24-7-3-4-15(12-24)28-19-11-21-10-18(23-19)27-2/h5-6,8-11,15,22H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKULHQBLAXFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC(=CN=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-1H-indol-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)


![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2912944.png)

![4-propyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2912946.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2912948.png)
![N-(2,5-dimethoxybenzyl)-3-(4-oxo-2-piperidin-1-ylthieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2912952.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2912956.png)

![2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2912958.png)
![[5-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2912960.png)
